molecular formula C17H20N2O6S B4674743 6-({[5-(aminocarbonyl)-3-(ethoxycarbonyl)-4-methyl-2-thienyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid

6-({[5-(aminocarbonyl)-3-(ethoxycarbonyl)-4-methyl-2-thienyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid

Cat. No.: B4674743
M. Wt: 380.4 g/mol
InChI Key: YDGMDIBBMZLSRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-({[5-(aminocarbonyl)-3-(ethoxycarbonyl)-4-methyl-2-thienyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid is a complex organic compound characterized by its intricate molecular structure, featuring a combination of a cyclohexene ring and substituted thiophene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-({[5-(aminocarbonyl)-3-(ethoxycarbonyl)-4-methyl-2-thienyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid typically involves multi-step organic reactions. Starting with commercially available precursors, the synthesis may involve the following steps:

  • Formation of the Thiophene Ring: This can be achieved through cyclization reactions, such as the Paal-Knorr synthesis, where appropriate substituted ketones or aldehydes are used.

  • Functional Group Introduction: Aminocarbonyl and ethoxycarbonyl groups are introduced through amination and esterification reactions, respectively.

  • Cyclohexene Ring Formation: The cyclohexene ring is typically formed through Diels-Alder reactions, utilizing dienes and dienophiles under controlled conditions.

  • Coupling Reaction: The final coupling involves linking the substituted thiophene and cyclohexene moieties through amidation reactions.

Industrial Production Methods

Scaling up the production of this compound for industrial purposes involves optimizing each reaction step for yield and purity. Continuous flow chemistry and automated synthesis platforms can enhance scalability and reproducibility. Key considerations include:

  • Reaction Time and Temperature Control: Ensuring precise control over reaction conditions to maximize yield.

  • Purification Methods: Utilizing techniques such as chromatography and crystallization to achieve high-purity final products.

  • Safety and Environmental Impact: Implementing green chemistry principles to minimize hazardous waste and improve sustainability.

Chemical Reactions Analysis

Types of Reactions it Undergoes

This compound is versatile, undergoing various chemical reactions:

  • Oxidation: Reacting with oxidizing agents, such as potassium permanganate or chromium trioxide, can lead to the formation of carboxylic acids or other oxidized derivatives.

  • Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride, reduction reactions can convert carbonyl groups into alcohols.

  • Coupling Reactions: It can undergo palladium-catalyzed coupling reactions, such as Suzuki or Heck reactions, to form biaryl or substituted alkene derivatives.

Common Reagents and Conditions

  • Oxidizing Agents: Potassium permanganate, chromium trioxide.

  • Reducing Agents: Lithium aluminum hydride, sodium borohydride.

  • Catalysts: Palladium catalysts for coupling reactions.

Major Products Formed

  • Carboxylic Acids: Through oxidation.

  • Alcohols: Via reduction.

  • Substituted Derivatives: Through nucleophilic substitution or coupling reactions.

Scientific Research Applications

Chemistry

In synthetic organic chemistry, this compound serves as an intermediate for the synthesis of more complex molecules, potentially useful in pharmaceuticals or materials science.

Biology

Due to its functional groups, it can interact with biological macromolecules, making it a candidate for bio-conjugation studies and the development of bioactive compounds.

Medicine

Its potential pharmacological properties are of interest, particularly in the design of new drugs targeting specific enzymes or receptors.

Industry

The compound's derivatives may find applications in the development of new materials, such as polymers or nanomaterials with specialized functions.

Mechanism of Action

The mechanism by which this compound exerts its effects is primarily through its functional groups, which allow it to participate in hydrogen bonding, van der Waals interactions, and covalent bonding with molecular targets. Specific pathways may involve enzyme inhibition or receptor binding, depending on the context of its application.

Comparison with Similar Compounds

Similar Compounds

  • 6-(aminocarbonyl)-3-cyclohexene-1-carboxylic acid

  • 5-(ethoxycarbonyl)-2-thiophenecarboxylic acid

  • 4-methyl-2-thiophenecarboxylic acid

Uniqueness

What sets 6-({[5-(aminocarbonyl)-3-(ethoxycarbonyl)-4-methyl-2-thienyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid apart is the combination of its specific functional groups and the structural complexity it possesses. This enables unique interactions and reactions that may not be observed in its simpler analogs.

This overview should provide a detailed understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and how it compares to similar compounds

Properties

IUPAC Name

6-[(5-carbamoyl-3-ethoxycarbonyl-4-methylthiophen-2-yl)carbamoyl]cyclohex-3-ene-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O6S/c1-3-25-17(24)11-8(2)12(13(18)20)26-15(11)19-14(21)9-6-4-5-7-10(9)16(22)23/h4-5,9-10H,3,6-7H2,1-2H3,(H2,18,20)(H,19,21)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDGMDIBBMZLSRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)N)NC(=O)C2CC=CCC2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-({[5-(aminocarbonyl)-3-(ethoxycarbonyl)-4-methyl-2-thienyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid
Reactant of Route 2
6-({[5-(aminocarbonyl)-3-(ethoxycarbonyl)-4-methyl-2-thienyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid
Reactant of Route 3
6-({[5-(aminocarbonyl)-3-(ethoxycarbonyl)-4-methyl-2-thienyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid
Reactant of Route 4
6-({[5-(aminocarbonyl)-3-(ethoxycarbonyl)-4-methyl-2-thienyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid
Reactant of Route 5
6-({[5-(aminocarbonyl)-3-(ethoxycarbonyl)-4-methyl-2-thienyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid
Reactant of Route 6
6-({[5-(aminocarbonyl)-3-(ethoxycarbonyl)-4-methyl-2-thienyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.